molecular formula C4H3BrN2O2 B103161 4-Bromo-1,2-dihydropyridazine-3,6-dione CAS No. 15456-86-7

4-Bromo-1,2-dihydropyridazine-3,6-dione

Cat. No. B103161
CAS RN: 15456-86-7
M. Wt: 190.98 g/mol
InChI Key: BMASTHFFAMGJKZ-UHFFFAOYSA-N
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Patent
US07709483B2

Procedure details

This was prepared by a slight variation on the method of Kasnar et al., Nucleosides & Nucleotides, (1994), 13(1-3), 459-79. Hydrazine sulphate salt (51 g) was suspended in water (250 ml), heated to reflux and bromomaleic anhydride (90.38 g) was added dropwise. The mixture was heated at reflux for 4 h then cooled to room temperature. The reaction was repeated with 29 g hydrazine sulphate, 53 g bromomaleic anhydride and 130 ml water. The precipitates were collected by filtration, washed with water and acetone and dried as a combined batch in vacuo to afford 4-bromo-1,2-dihydro-3,6-pyridazinedione as a white solid (113 g).
[Compound]
Name
Nucleosides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Nucleotides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
90.38 g
Type
reactant
Reaction Step Three
Quantity
29 g
Type
reactant
Reaction Step Four
Quantity
53 g
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six
Name
Quantity
130 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[NH2:6][NH2:7].[Br:8][C:9]1[C:10](O[C:13](=[O:15])[CH:14]=1)=[O:11]>O>[Br:8][C:9]1[C:10](=[O:11])[NH:6][NH:7][C:13](=[O:15])[CH:14]=1 |f:0.1|

Inputs

Step One
Name
Nucleosides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Nucleotides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
51 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NN
Step Three
Name
Quantity
90.38 g
Type
reactant
Smiles
Br/C=1/C(=O)OC(\C1)=O
Step Four
Name
Quantity
29 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NN
Step Five
Name
Quantity
53 g
Type
reactant
Smiles
Br/C=1/C(=O)OC(\C1)=O
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
130 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with water and acetone
CUSTOM
Type
CUSTOM
Details
dried as a combined batch in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(NNC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 113 g
YIELD: CALCULATEDPERCENTYIELD 151%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.